5-(3-Chloropropylidene)nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloropropylidene)nonane is an organic compound with the molecular formula C12H23Cl It is a derivative of nonane, characterized by the presence of a chloropropylidene group attached to the fifth carbon atom of the nonane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropylidene)nonane typically involves the reaction of nonane with a chlorinating agent under controlled conditions. One common method is the chlorination of nonane using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a catalyst. The reaction is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloropropylidene)nonane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of the chloropropylidene group can yield nonane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of alcohols, amines, or ethers.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alkenes with modified functional groups.
Scientific Research Applications
5-(3-Chloropropylidene)nonane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various functionalized nonane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 5-(3-Chloropropylidene)nonane depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of various products through substitution, oxidation, or reduction processes. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
5-(3-Bromopropylidene)nonane: Similar structure but with a bromine atom instead of chlorine.
5-(3-Iodopropylidene)nonane: Similar structure but with an iodine atom instead of chlorine.
5-(3-Hydroxypropylidene)nonane: Similar structure but with a hydroxyl group instead of chlorine.
Uniqueness
5-(3-Chloropropylidene)nonane is unique due to the presence of the chloropropylidene group, which imparts distinct reactivity and chemical properties The chlorine atom can be easily substituted, making it a versatile intermediate for the synthesis of various derivatives
Properties
CAS No. |
602328-94-9 |
---|---|
Molecular Formula |
C12H23Cl |
Molecular Weight |
202.76 g/mol |
IUPAC Name |
5-(3-chloropropylidene)nonane |
InChI |
InChI=1S/C12H23Cl/c1-3-5-8-12(9-6-4-2)10-7-11-13/h10H,3-9,11H2,1-2H3 |
InChI Key |
KAROHGDUFCYAJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CCCCl)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.